

5-Bromo-4-methyl-2-(methylthio)pyrimidine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-(methylthio)pyrimidine

Cat. No.: B1375018

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-4-methyl-2-(methylthio)pyrimidine**: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of **5-Bromo-4-methyl-2-(methylthio)pyrimidine**, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, its structural motifs are well-represented in a vast array of bioactive compounds. This document, therefore, synthesizes direct data with field-proven insights from closely related pyrimidine analogs to offer a robust and practical resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic and purification strategies, state-of-the-art analytical validation, and its strategic role as an intermediate in the synthesis of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

5-Bromo-4-methyl-2-(methylthio)pyrimidine belongs to the class of substituted pyrimidines, a foundational scaffold in numerous FDA-approved drugs.^[1] The presence of a bromine atom at the 5-position and a methylthio group at the 2-position makes it a trifunctional scaffold, offering multiple reaction sites for chemical elaboration.

The molecular weight of **5-Bromo-4-methyl-2-(methylthio)pyrimidine** is 219.10 g/mol .^[2] Its chemical formula is C₆H₇BrN₂S.^{[3][4]} The unique arrangement of its functional groups dictates its reactivity and potential applications. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the methylthio group can be oxidized to modulate electronic properties or be displaced by nucleophiles under specific conditions.^[5]

Table 1: Physicochemical Properties of **5-Bromo-4-methyl-2-(methylthio)pyrimidine** and Related Analogs

Property	5-Bromo-4-methyl-2-(methylthio)pyrimidine	5-Bromo-2-(methylthio)pyrimidine ^{[6][7]}	5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid ^[8]
CAS Number	1294446-69-7	14001-67-3	50593-92-5
Molecular Formula	C ₆ H ₇ BrN ₂ S	C ₅ H ₅ BrN ₂ S	C ₆ H ₅ BrN ₂ O ₂ S
Molecular Weight	219.1 g/mol	205.08 g/mol	249.09 g/mol
Appearance	Solid (predicted)	White Crystalline Powder or Flakes	Solid
Melting Point	Not available	63-68 °C	158-162 °C (decomposes)
SMILES	CC1=NC(=NC=C1Br)SC ^[3]	CSc1ncc(Br)cn1	CSc1ncc(Br)c(n1)C(O)=O

Synthesis and Purification Strategy

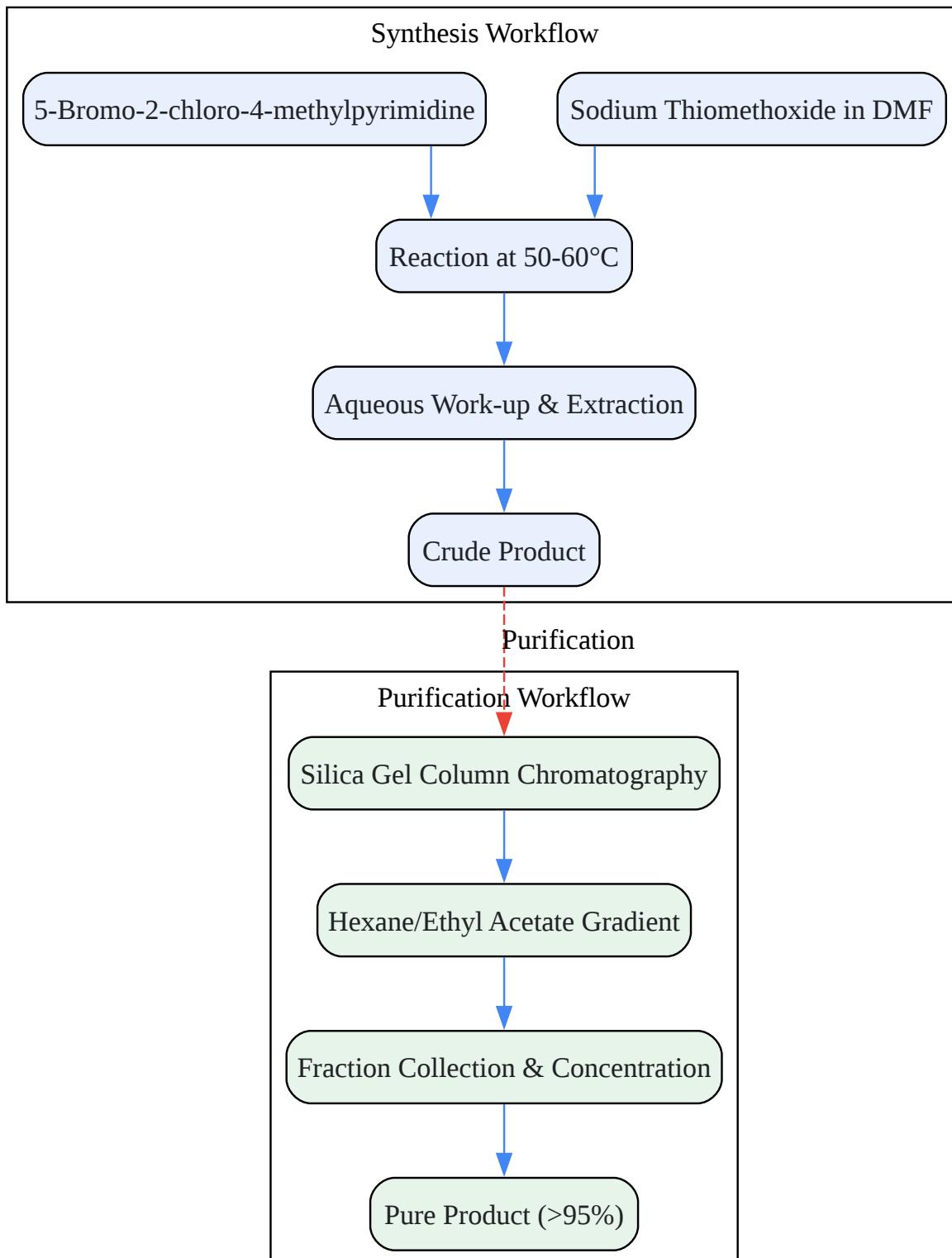
The synthesis of substituted pyrimidines often involves the functionalization of a pre-formed pyrimidine ring. A highly plausible and efficient route to **5-Bromo-4-methyl-2-(methylthio)pyrimidine** is via nucleophilic aromatic substitution (SNAr) on a corresponding dichlorinated pyrimidine precursor. This method is well-documented for analogous structures. ^{[6][9]}

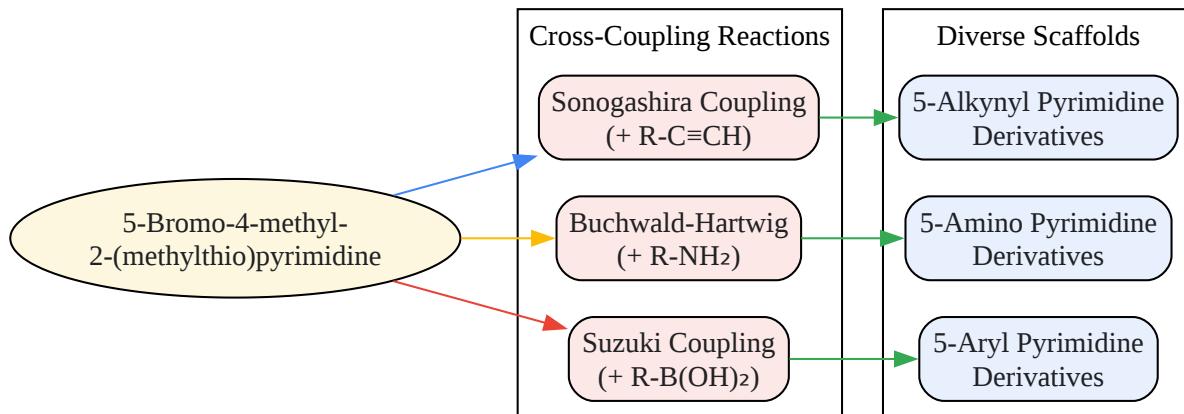
Proposed Synthesis Protocol

Reaction: 5-Bromo-2-chloro-4-methylpyrimidine reacts with sodium thiomethoxide to yield **5-Bromo-4-methyl-2-(methylthio)pyrimidine**.

Rationale: The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. Sodium thiomethoxide is a potent and readily available nucleophile that can efficiently displace the chloride.

Step-by-Step Methodology:


- Precursor Preparation: To a stirred solution of 5-bromo-2-chloro-4-methylpyrimidine (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF, 10 volumes), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
- Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.^[9]
- Work-up: Upon completion, cool the mixture to room temperature and quench by pouring it into ice-water (20 volumes). This will precipitate the crude product and dissolve inorganic salts.
- Extraction: Extract the aqueous mixture with a water-immiscible organic solvent, such as ethyl acetate (3 x 15 volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.


Purification Workflow

The crude product typically requires purification to remove unreacted starting materials and by-products. Silica gel column chromatography is the standard method for this class of compounds.^{[6][9]}

Step-by-Step Methodology:

- Column Preparation: Prepare a silica gel (100-200 mesh) column using a non-polar solvent system, such as hexane.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.
- Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor them by TLC.
- Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to afford the purified **5-Bromo-4-methyl-2-(methylthio)pyrimidine** as a solid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. 5-BROMO-4-METHYL-2-(METHYLTHIO)PYRIMIDINE - CAS:1294446-69-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-Bromo-4-methyl-2-(methylthio)pyrimidine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 5-Bromo-4-methyl-2-(methylthio)pyrimidine - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]
- 7. 5-溴-2-(甲巯基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-ブロモ-2-(メチルチオ)ピリミジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [5-Bromo-4-methyl-2-(methylthio)pyrimidine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1375018#5-bromo-4-methyl-2-methylthio-pyrimidine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com